1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile
Description
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile is a heterocyclic organic compound featuring a thiazole ring attached to a cyclohexane ring with a nitrile group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c11-8-10(4-2-1-3-5-10)9-12-6-7-13-9/h6-7H,1-5H2 |
InChI Key |
IZMRWXHFZTWNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanecarbonitrile with thiazole derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines.
The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer effects by interfering with cell division pathways .
Comparison with Similar Compounds
1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile can be compared with other thiazole derivatives, such as:
2-Acetylthiazole: Known for its use in flavoring and fragrance industries.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Investigated for its antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
